Cas no 1806636-52-1 (2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one)

2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one is a halogenated aromatic ketone with a reactive bromo and chloroalkyl substituent, making it a versatile intermediate in organic synthesis. Its multi-functional structure allows for selective modifications, particularly in the construction of complex heterocycles and pharmaceutical scaffolds. The presence of iodine enhances its utility in cross-coupling reactions, while the bromo and chloromethyl groups offer additional reactivity for nucleophilic substitutions. This compound is particularly valuable in medicinal chemistry for the development of targeted bioactive molecules. Its stability under standard handling conditions ensures reliable performance in synthetic applications. Suitable for research and industrial use, it provides a robust building block for advanced chemical transformations.
2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one structure
1806636-52-1 structure
商品名:2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one
CAS番号:1806636-52-1
MF:C10H9BrClIO
メガワット:387.439333677292
CID:4978487

2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one
    • インチ: 1S/C10H9BrClIO/c1-6(11)10(14)7-3-2-4-9(13)8(7)5-12/h2-4,6H,5H2,1H3
    • InChIKey: YJPSWEVGGBRVFH-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC=CC(C(C(C)Br)=O)=C1CCl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 3.8

2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013014788-500mg
2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one
1806636-52-1 97%
500mg
847.60 USD 2021-06-25
Alichem
A013014788-250mg
2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one
1806636-52-1 97%
250mg
494.40 USD 2021-06-25
Alichem
A013014788-1g
2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one
1806636-52-1 97%
1g
1,564.50 USD 2021-06-25

2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one 関連文献

2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-oneに関する追加情報

Professional Introduction to 2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one (CAS No. 1806636-52-1)

2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one, with the CAS number 1806636-52-1, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, exhibits a potent chemical profile that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromo and iodine substituents, along with a chloromethyl group, provides multiple reactive sites for further functionalization, making it a versatile building block in drug discovery and development.

The compound's structure consists of a propanone core substituted with a phenyl ring that bears both bromine and iodine atoms at specific positions. The chloromethyl group attached to the phenyl ring enhances its reactivity, allowing for diverse chemical transformations. These features make 2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one particularly useful in the synthesis of complex pharmaceutical agents targeting various therapeutic areas.

In recent years, there has been a surge in research focused on developing novel molecules with enhanced pharmacological properties. The compound's unique structural attributes have positioned it as a key intermediate in the synthesis of small-molecule inhibitors and other therapeutic agents. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromo and iodine substituents facilitate cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the construction of biaryl structures that are prevalent in many active pharmaceutical ingredients (APIs).

Moreover, the chloromethyl group can undergo nucleophilic addition reactions, allowing for the introduction of various functional groups such as amines and alcohols. This reactivity has been exploited in the synthesis of peptidomimetics and other heterocyclic compounds, which are known for their broad spectrum of biological activities. The ability to modify the compound's structure through these reactions makes it an indispensable tool in medicinal chemistry.

The pharmaceutical industry has increasingly recognized the importance of intermediates like 2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one due to their role in accelerating drug discovery processes. By providing a robust scaffold for further chemical manipulation, this compound enables researchers to rapidly explore new molecular architectures with potential therapeutic benefits. Recent advancements in synthetic methodologies have further enhanced its utility, making it an attractive choice for both academic and industrial laboratories.

One notable application of this compound is in the development of antiviral agents. The structural motifs present in 2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one have been found to interact effectively with viral enzymes, inhibiting their activity and thereby preventing viral replication. Ongoing research is exploring its derivatives as potential treatments against emerging viral threats, highlighting its significance in global health initiatives.

In addition to its role in antiviral research, this compound has also shown promise in the development of anticancer therapies. Studies have indicated that certain derivatives exhibit potent inhibitory effects on cancer cell proliferation by targeting critical signaling pathways involved in tumor growth and survival. The versatility of 2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one allows for the design of molecules that can selectively interact with cancer-specific targets, minimizing side effects associated with conventional chemotherapeutic agents.

The synthetic strategies employed in modifying this compound have evolved significantly over recent years. Advances in transition metal catalysis have enabled more efficient and scalable reactions, reducing the time and resources required for drug development. These improvements have not only enhanced the accessibility of 2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one but also expanded its applications across multiple therapeutic domains.

The compound's potential extends beyond traditional pharmaceutical applications into agrochemicals and material science. Its structural features make it suitable for synthesizing novel pesticides and herbicides that offer improved efficacy while maintaining environmental safety. Furthermore, researchers are exploring its use in developing advanced materials with unique electronic properties, underscoring its broad utility across scientific disciplines.

In conclusion, 2-Bromo-1-(2-(chloromethyl)-3-iodophenyl)propan-1-one (CAS No. 1806636-52-1) represents a cornerstone intermediate in modern synthetic chemistry. Its multifaceted reactivity and structural versatility have positioned it as a critical component in the development of innovative therapeutic agents across various medical fields. As research continues to uncover new applications for this compound, its significance is expected to grow even further, driving advancements in drug discovery and material science.

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